3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione -

3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-5605054
CAS Number:
Molecular Formula: C17H12BrClN2O2S
Molecular Weight: 423.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a precise synthesis protocol for 3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione was not found, several papers describe the synthesis of analogous thiazolidine-2,4-dione derivatives [, , , , ]. Based on these procedures, a plausible synthetic route for the compound could involve the following steps:

  • Step 1: Synthesis of 1,3-thiazolidine-2,4-dione from the reaction of chloroacetic acid and thiourea [, ].
  • Step 2: Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with 2-chlorobenzaldehyde in the presence of a base like piperidine or sodium acetate [, , , ] to yield 5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione.
  • Step 3: N-Mannich reaction of 5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione with 4-bromoaniline and formaldehyde in the presence of a suitable solvent like DMF [, ].
Molecular Structure Analysis

Based on the structures of similar compounds reported in the literature [, , , , , ], we can predict that 3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione features:

Chemical Reactions Analysis
  • Hydrolysis: The thiazolidine-2,4-dione ring can undergo hydrolysis under acidic or basic conditions [, ].
  • Nucleophilic Substitution: The bromine atom on the 4-bromophenyl group could participate in nucleophilic substitution reactions with appropriate nucleophiles [].
  • Complexation: The nitrogen and oxygen atoms in the molecule can act as potential donor atoms for complexation with metal ions [, ].
Mechanism of Action
  • PPARγ agonism: Some thiazolidine-2,4-diones exhibit antidiabetic activity by acting as agonists of peroxisome proliferator-activated receptor gamma (PPARγ) [, ].
  • Enzyme Inhibition: Thiazolidine-2,4-diones have been reported to inhibit various enzymes, including aldose reductase, glycogen synthase kinase-3β (GSK-3β), and tyrosine phosphatase 1B (PTP1B), which are involved in diabetes, inflammation, and cancer [, , ].
  • Antimicrobial Activity: The mechanism could involve inhibition of bacterial cell wall synthesis, DNA replication, or other essential metabolic processes [, ].

1. 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione []

    Compound Description: This compound is a thiazolidine-2,4-dione derivative investigated for its in vitro anti-breast cancer and anti-inflammatory activities. It demonstrated cytotoxicity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 42.30 µM. It also exhibited good anti-inflammatory properties and was found to be non-hemolytic and non-toxic to human blood cells. Docking studies suggested inhibitory activity against cyclin-dependent kinase 2 (CDK2). []

    Relevance: This compound shares the core thiazolidine-2,4-dione structure with 3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. Key differences include a 2,3-dichlorophenyl substituent on the amine nitrogen instead of a 4-bromophenyl group, and a furan-2-ylmethylidene moiety at the 5-position instead of a 2-chlorobenzylidene group. This highlights the exploration of various aryl and heterocyclic substituents in conjunction with the thiazolidine-2,4-dione scaffold for potential biological activity. []

2. 5-substituted benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione Derivatives []

    Compound Description: This series of compounds represents modifications to the thiazolidine-2,4-dione core, incorporating a 2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl substituent at the 3-position and exploring various 5-benzylidene substitutions. These derivatives were designed and synthesized as potential anti-hyperglycemic agents. Notably, compounds with electron-donating groups at the 4th position of the benzylidene phenyl ring exhibited significant glucose-lowering effects in rat models. []

    Relevance: These derivatives are relevant as they highlight the modification of the thiazolidine-2,4-dione scaffold present in 3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. While the target compound features an aminomethyl substituent at the 3-position, this series explores an alternative 2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl group, emphasizing the importance of this position for biological activity. Additionally, the focus on benzylidene substitutions at the 5-position aligns with the target compound's structure, further demonstrating the relevance of this structural feature for exploring anti-diabetic properties. []

3. 5-Benzylidene-[3-(diethyl amino) methyl] Thiazolidine-2, 4- Dione derivatives []

    Compound Description: This series involved seven derivatives synthesized as potential anti-diabetic agents. These derivatives share a common [3-(diethyl amino) methyl] substituent at the 3-position of the thiazolidine-2,4-dione ring and varied substituents on the benzylidene moiety. In vivo studies using male Wistar rats revealed that certain derivatives, particularly those with specific substitutions on the benzylidene ring, significantly decreased blood glucose levels compared to the control group. []

    Relevance: The structural similarity of these derivatives to 3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is evident in the shared thiazolidine-2,4-dione core and the presence of a benzylidene substituent at the 5-position. Although the target compound has an anilinomethyl group at the 3-position, these derivatives incorporate a [3-(diethyl amino) methyl] substituent, highlighting the exploration of different amine-containing groups at this position for potential anti-diabetic activity. The investigation of various benzylidene substituents in both this series and the target compound further emphasizes this structural feature's importance in influencing biological activity. []

4. (5-{[2-aryl imidazo[1,2-a]pyridine-3-yl]methylidene}-1,3-thiazolidine-2,4-diones []

    Compound Description: This series of compounds was synthesized and evaluated for in vitro anti-cancer and in vivo anti-inflammatory activities. The compounds were designed around a thiazolidine-2,4-dione core, incorporating an imidazo[1,2-a]pyridine moiety at the 5-position via a methylidene linker. Certain derivatives demonstrated potent cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Additionally, some compounds exhibited significant anti-inflammatory activity comparable to the standard drug ibuprofen. []

    Relevance: These compounds are structurally related to 3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione, sharing the thiazolidine-2,4-dione core and the presence of an arylmethylidene substituent at the 5-position. While the target compound features a 2-chlorobenzylidene group, this series incorporates an imidazo[1,2-a]pyridine moiety, highlighting the exploration of different aromatic and heterocyclic substituents at this position for modulating biological activities. The presence of an amino group linked to the thiazolidine-2,4-dione core, albeit at the 3-position in the target compound, further underscores the structural similarities within these compounds and their potential for various pharmacological applications. []

5. 5-(4-substituted benzylidene)-3-[(anilino) methyl]-1, 3-thiazolidene-2,4-dione []

    Compound Description: This series of thiazolidine-2,4-dione derivatives was synthesized through a multi-step process using readily available reagents. The final compounds feature a common anilinomethyl substituent at the 3-position and diverse substitutions on the benzylidene ring. While the specific biological activities of these compounds were not reported in the paper, their synthesis highlights the versatility of the thiazolidine-2,4-dione scaffold for introducing structural diversity and exploring potential pharmacological applications. []

    Relevance: These derivatives are structurally analogous to 3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione, sharing the core thiazolidine-2,4-dione structure and an anilinomethyl substituent at the 3-position. The key difference lies in the substitutions on the benzylidene ring. The target compound has a 2-chlorobenzylidene moiety, while this series explores various other substitutions at the 4-position. This comparison highlights the significance of the benzylidene moiety and its substitution pattern in influencing the potential biological activities of these thiazolidine-2,4-dione derivatives. []

Properties

Product Name

3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

IUPAC Name

(5E)-3-[(4-bromoanilino)methyl]-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H12BrClN2O2S

Molecular Weight

423.7 g/mol

InChI

InChI=1S/C17H12BrClN2O2S/c18-12-5-7-13(8-6-12)20-10-21-16(22)15(24-17(21)23)9-11-3-1-2-4-14(11)19/h1-9,20H,10H2/b15-9+

InChI Key

UULPTWMVYGOLRU-OQLLNIDSSA-N

SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)Br)Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.